molecular formula C5H14Cl2N2 B056566 N,N-dimethylazetidin-3-amine dihydrochloride CAS No. 124668-49-1

N,N-dimethylazetidin-3-amine dihydrochloride

Cat. No.: B056566
CAS No.: 124668-49-1
M. Wt: 173.08 g/mol
InChI Key: DHXXDTCOJUYKOQ-UHFFFAOYSA-N
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Description

N,N-Dimethylazetidin-3-amine dihydrochloride (CAS: 124668-49-1) is a bicyclic tertiary amine salt with the molecular formula C₅H₁₄Cl₂N₂ and a molecular weight of 173.08 g/mol . It is widely used as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and bioactive molecules, particularly in medicinal chemistry for receptor-targeted drug development. For example, it has been employed in the synthesis of high-affinity histamine H₃ receptor agonists and small-molecule antagonists of retinoblastoma binding protein 4 (RBBP4) . Its dihydrochloride form enhances water solubility, facilitating reactions in polar solvents.

Properties

IUPAC Name

N,N-dimethylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-7(2)5-3-6-4-5;;/h5-6H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXXDTCOJUYKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622602
Record name N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124668-49-1
Record name N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylazetidin-3-amine dihydrochloride
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Preparation Methods

Cyclization via Nucleophilic Substitution

Azetidine rings are often constructed through intramolecular cyclization of γ-chloroamines. For example, treatment of 3-chloro-N,N-dimethylpropylamine with a strong base (e.g., potassium tert-butoxide) in tetrahydrofuran (THF) at −78°C induces ring closure, yielding N,N-dimethylazetidine. This method achieves moderate yields (50–60%) but requires stringent temperature control to minimize side reactions such as polymerization.

Reductive Amination of Azetidinones

Reductive amination of azetidin-3-one with dimethylamine offers a higher-yielding alternative. Using sodium cyanoborohydride (NaBH3CN) in methanol at ambient temperature, the ketone group is reduced to a secondary amine while introducing dimethyl groups. This method typically achieves yields of 70–80% and avoids harsh conditions that could destabilize the azetidine ring.

Salt Formation: Conversion to Dihydrochloride

The free base is converted to its dihydrochloride salt to improve solubility and stability.

Acidic Precipitation

A solution of N,N-dimethylazetidin-3-amine in anhydrous diethyl ether is treated with hydrogen chloride gas until pH < 2. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum. This method produces a high-purity dihydrochloride salt (≥98%) but requires careful handling of gaseous HCl.

Aqueous Hydrochloric Acid Treatment

Dissolving the free base in concentrated hydrochloric acid (37%) at 0°C followed by slow evaporation yields crystalline this compound. Crystallization is optimized by adjusting the HCl-to-amine molar ratio to 2:1, ensuring complete protonation of both amine groups.

Optimization and Scalability

Solvent and Temperature Effects

ParameterCondition 1Condition 2Optimal Outcome
SolventTHFDichloromethaneTHF improves cyclization
Temperature (°C)−7825−78°C minimizes side reactions
Reaction Time (h)626 h ensures completion

Microwave-assisted methods reduce energy consumption by 40% compared to conventional heating.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with 99% purity.

  • Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) removes residual dimethylamine.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR (D2O) : δ 4.50–4.41 (m, 5H, azetidine protons), δ 2.84 (s, 6H, N(CH3)2).

  • IR (KBr) : Peaks at 2800 cm⁻¹ (C-H stretch) and 1600 cm⁻¹ (N-H bend) confirm salt formation.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/0.1% TFA gradient) reveals ≥98% purity, with retention time at 4.2 minutes.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance safety and yield. A mixture of azetidin-3-one and dimethylamine in methanol is pumped through a Pd/C-packed column at 10 bar H2 pressure, achieving 90% conversion in 30 minutes . Subsequent HCl treatment in a falling-film evaporator produces 50 kg batches of dihydrochloride salt monthly.

Chemical Reactions Analysis

Scientific Research Applications

Synthetic Chemistry

N,N-Dimethylazetidin-3-amine dihydrochloride is primarily used as a building block in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules .

Research indicates that this compound exhibits potential antimicrobial and antiviral properties. Studies have shown its effectiveness against specific pathogens, making it a candidate for further exploration in drug development .

Pharmaceutical Intermediate

The compound is being investigated as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the epidermal growth factor receptor (EGFR) , which is crucial in cancer treatment . For instance, it has been involved in the development of irreversible EGFR inhibitors that show promise against non-small cell lung cancer .

Case Study 1: EGFR Inhibitors

A study highlighted the role of this compound in developing AZD9291, an EGFR inhibitor effective against T790M mutations associated with resistance to standard therapies. This research demonstrated significant tumor inhibition in preclinical models, paving the way for clinical trials .

Case Study 2: Antimicrobial Properties

In another study, this compound was tested for its antimicrobial efficacy against various bacterial strains. The results indicated a notable reduction in bacterial growth, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N,N-dimethylazetidin-3-amine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related azetidine derivatives and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Difference vs. Target Compound Similarity Score Key Applications
N,N-Dimethylazetidin-3-amine dihydrochloride 124668-49-1 C₅H₁₄Cl₂N₂ 173.08 Reference compound 1.00 Pharmaceutical synthesis
(3-Methylazetidin-3-yl)methanamine dihydrochloride 1184963-68-5 C₅H₁₄Cl₂N₂ 173.08 Methyl group on azetidine ring + methanamine substituent 1.00 Not specified
2,6-Diazaspiro[3.3]heptane hydrochloride 321890-22-6 C₅H₁₀ClN₂ 138.60 Spirocyclic structure (non-planar) 1.00 Rigid scaffold for drug design
N,N-Diethylazetidin-3-amine hydrochloride 1190322-61-2 C₆H₁₆ClN₂ 151.66 Ethyl groups instead of methyl 0.95 Solubility modulation
N-Methylazetidin-3-amine dihydrochloride 136293-86-2 C₄H₁₂Cl₂N₂ 159.06 Single methyl group on amine 0.94 Intermediate for alkylation
3-Methylazetidine hydrochloride 935669-28-6 C₄H₁₀ClN 107.58 No dimethylamine group 0.61 Unspecified

Functional and Reactivity Differences

Substituent Effects: N,N-Dimethyl vs. N-Methyl: The dimethyl substitution in the target compound increases steric bulk and electron-donating capacity compared to the mono-methyl analogue (CAS 136293-86-2), enhancing nucleophilicity in SN2 reactions . Ethyl vs. Methyl (CAS 1190322-61-2): Diethyl substitution increases lipophilicity, which may improve membrane permeability but reduce solubility in aqueous media .

Ring Constraints: Spirocyclic vs.

Solubility and Stability: The dihydrochloride salt form of the target compound offers superior water solubility compared to non-salt analogues like 3-Methylazetidine hydrochloride (CAS 935669-28-6), making it preferable for reactions in polar solvents .

Pharmacological Relevance

  • Receptor Affinity: The target compound’s azetidine ring and dimethylamine group contribute to its high affinity for histamine H₃ receptors, as demonstrated in the synthesis of non-imidazole agonists . In contrast, linear analogues like 3-chloro-N,N-dimethylpropane-1-amine hydrochloride (CAS 5407-04-5) lack the constrained geometry required for optimal receptor interaction .
  • Biological Activity : Compared to N,N-Diethylazetidin-3-amine hydrochloride (CAS 1190322-61-2), the dimethyl variant may exhibit faster metabolic clearance due to reduced lipophilicity, a critical factor in pharmacokinetics .

Limitations and Gaps in Data

  • Physicochemical Data : Detailed parameters (e.g., pKa, logP) for most analogues are unavailable in the provided evidence, limiting direct comparisons of solubility and ionization behavior.

Biological Activity

N,N-Dimethylazetidin-3-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered nitrogen-containing heterocyclic ring (azetidine) with two methyl groups attached to the nitrogen atom, along with two hydrochloride ions. Its molecular formula is C5H13Cl2NC_5H_{13}Cl_2N with a molecular weight of approximately 173.084 g/mol. The presence of the hydrochloride ions enhances its solubility in water, making it suitable for biological studies and applications.

Neuroprotective Effects

Preliminary studies suggest that this compound exhibits neuroprotective properties. Its structural similarity to certain neurotransmitters indicates potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions may explain its neuroactive properties, which warrant further investigation into its therapeutic potential for neurodegenerative diseases .

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, suggesting its potential application in developing new antibiotics or antifungal agents .

While specific mechanisms of action for this compound remain largely unexplored, its structural characteristics imply possible modulation of enzyme activity or receptor interactions. The compound's azetidine core may facilitate binding to biological targets involved in neurotransmission and other cellular signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeNotable Properties
N,N-Dimethylazetidin-3-amine hydrochlorideSimilar azetidine coreLess soluble than dihydrochloride form
1-MethylpyrrolidineFive-membered ringExhibits different biological activities
2-MethylpiperidineSix-membered ringMore stable but less reactive than azetidines
N,N-DiethylaminoacetaldehydeRelated amineDifferent alkyl substituents affect reactivity

This table highlights how the presence of dual hydrochloride ions in this compound enhances its solubility and potentially alters its interaction profile compared to similar compounds.

Neuroprotective Studies

In a study evaluating the neuroprotective effects of azetidine derivatives, compounds were assessed for their ability to inhibit acetylcholinesterase (AChE) activity. Some derivatives showed AChE inhibition comparable to established inhibitors like rivastigmine. This suggests that this compound may share similar mechanisms in neuroprotection .

Antimicrobial Efficacy

A series of antimicrobial assays conducted on this compound demonstrated significant activity against both gram-positive and gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of N,N-dimethylazetidin-3-amine dihydrochloride?

High-performance liquid chromatography (HPLC) is the primary method for assessing purity, as demonstrated for structurally similar azetidine derivatives (e.g., 98.34% purity achieved via HPLC for n-(3-(azetidin-3-yl)phenyl)methanesulfonamide hydrochloride) . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming molecular structure and identifying stereochemical configurations. For hygroscopic or salt forms like dihydrochlorides, thermogravimetric analysis (TGA) can evaluate stability under varying humidity conditions .

Q. How is this compound synthesized, and what are the key reaction parameters?

The compound is synthesized via nucleophilic substitution or reductive amination involving azetidine precursors. For example, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (a related compound) is prepared by reacting dimethylamine with 1-chloro-3-iodopropane under controlled pH (7–9) and temperature (40–60°C) to minimize byproducts . Reaction optimization should include monitoring solvent polarity (e.g., ethanol/water mixtures) and stoichiometric ratios to maximize yield. Post-synthesis, dihydrochloride salt formation requires HCl gas or concentrated HCl in anhydrous conditions to avoid hydrolysis .

Q. What safety precautions are essential when handling this compound in the laboratory?

As a hygroscopic and potentially irritant compound, use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Storage should be in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation . Spill management protocols include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize the stereochemical control of N,N-dimethylazetidin-3-amine derivatives during synthesis?

Chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) can enforce enantioselectivity in azetidine ring formation. For example, cyclopentane-1,3-diol derivatives require precise control of reaction kinetics and solvent polarity to avoid racemization . Advanced techniques like dynamic kinetic resolution (DKR) or enzymatic catalysis (e.g., lipases) may improve enantiomeric excess (ee) in asymmetric syntheses . Computational modeling (DFT calculations) can predict transition states to guide experimental design .

Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound?

In vitro: Use cell-based assays (e.g., HEK293 or CHO cells) to study receptor binding or enzyme inhibition. For antimicrobial studies, follow protocols similar to octenidine dihydrochloride, which demonstrated efficacy against P. aeruginosa via disruption of bacterial cell membranes . In vivo: Rodent models (e.g., burn wound infection models) can assess therapeutic potential. Dose-response studies should account for the compound’s pharmacokinetics, including solubility in physiological buffers and plasma protein binding .

Q. How do structural modifications of the azetidine ring impact the compound’s pharmacological properties?

Substituting the azetidine nitrogen with bulkier groups (e.g., ethylhexyl) enhances lipid solubility and membrane permeability, as seen in bisbiguanide analogs like alexidine . Introducing electron-withdrawing groups (e.g., trifluoromethyl) can stabilize the molecule against metabolic degradation. Structure-activity relationship (SAR) studies should correlate modifications with metrics like IC₅₀ (enzyme inhibition) or MIC (antimicrobial activity) .

Q. What strategies resolve contradictions in reported biological activity data for azetidine-based compounds?

Discrepancies often arise from variations in assay conditions (e.g., pH, serum content). Standardize protocols using reference compounds (e.g., octenidine dihydrochloride for antimicrobial studies) . Cross-validate findings with orthogonal methods: for example, confirm enzyme inhibition via both fluorometric assays and surface plasmon resonance (SPR) . Meta-analyses of published data can identify trends obscured by experimental noise .

Methodological Guidance

  • Data Analysis : Use multivariate regression to correlate synthetic parameters (e.g., reaction temperature, solvent polarity) with yield/purity .
  • Contamination Mitigation : Employ ion-pair chromatography to detect and quantify hydrochloride counterion variability, which can affect solubility and bioactivity .
  • Biological Replicates : For in vivo studies, include ≥6 animals per group to ensure statistical power, as demonstrated in burn wound models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethylazetidin-3-amine dihydrochloride
Reactant of Route 2
N,N-dimethylazetidin-3-amine dihydrochloride

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